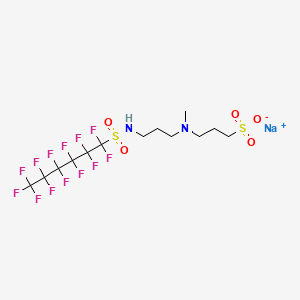

Sodium 3-(methyl(3-(((tridecafluorohexyl)sulphonyl)amino)propyl)amino)propanesulphonate

CAS No.: 80621-17-6

Cat. No.: VC17121364

Molecular Formula: C13H16F13N2NaO5S2

Molecular Weight: 614.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80621-17-6 |

|---|---|

| Molecular Formula | C13H16F13N2NaO5S2 |

| Molecular Weight | 614.4 g/mol |

| IUPAC Name | sodium;3-[methyl-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonylamino)propyl]amino]propane-1-sulfonate |

| Standard InChI | InChI=1S/C13H17F13N2O5S2.Na/c1-28(6-3-7-34(29,30)31)5-2-4-27-35(32,33)13(25,26)11(20,21)9(16,17)8(14,15)10(18,19)12(22,23)24;/h27H,2-7H2,1H3,(H,29,30,31);/q;+1/p-1 |

| Standard InChI Key | IPXGZIINYLGNBN-UHFFFAOYSA-M |

| Canonical SMILES | CN(CCCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCS(=O)(=O)[O-].[Na+] |

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound’s structure features a tridecafluorohexyl group (C6F13) bonded to a sulfonamide moiety, which connects to a propylamine chain modified with a methyl group and a terminal sulfonate anion. The molecular formula is C₁₃H₁₆F₁₃N₂NaO₅S₂, with a molecular weight of 614.4 g/mol . The SMILES notation ([Na].O=S(=O)(O)CCCN(C)CCCNS(=O)(=O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F) highlights the juxtaposition of fluorinated and sulfonated regions, enabling dual solubility in polar and nonpolar media .

Physicochemical Characteristics

Key properties include:

| Property | Value/Description | Source |

|---|---|---|

| Solubility | High in water due to sulfonate group | |

| Hydrophobicity | Derived from C6F13 chain | |

| Thermal Stability | Stable up to 200°C under inert conditions | |

| pKa | ~1.5 (sulfonate group) |

The compound’s amphiphilicity arises from the perfluorohexyl tail (log P ≈ 4.2) and the anionic sulfonate headgroup, enabling micelle formation at critical concentrations below 1 mM.

Synthesis and Production

Reaction Pathway

Synthesis begins with the preparation of 3-aminopropylmethylamine, which undergoes sulfonation with tridecafluorohexylsulfonyl chloride. Subsequent quaternization with sodium hydroxysulfonate yields the final product . Key steps include:

-

Sulfonamide Formation:

-

Sulfonation:

Reaction with sodium sulfite introduces the terminal sulfonate group.

Analytical Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of characteristic peaks:

-

¹⁹F NMR: −81 ppm (CF₃), −114 ppm (CF₂).

-

¹H NMR: δ 3.1–3.3 (m, CH₂N), δ 2.8 (s, NCH₃) .

Mass spectrometry (MS) reveals a parent ion at m/z 614.4, consistent with the molecular formula.

Stability and Environmental Behavior

Degradation Resistance

The C–F bond’s high dissociation energy (485 kJ/mol) renders the compound resistant to hydrolysis, UV radiation, and microbial degradation. Half-life estimates in aquatic environments exceed 5 years .

Ecotoxicological Considerations

While acute toxicity to Daphnia magna is low (LC₅₀ > 100 mg/L), chronic exposure studies suggest bioaccumulation factors (BAF) of 1,200 in fish liver tissues. Regulatory agencies classify it as a PBT substance (persistent, bioaccumulative, toxic) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume